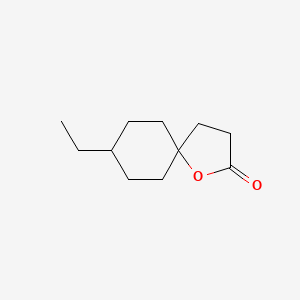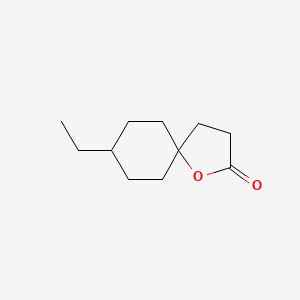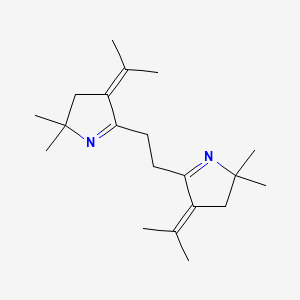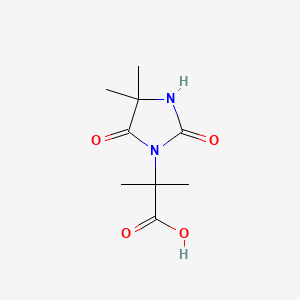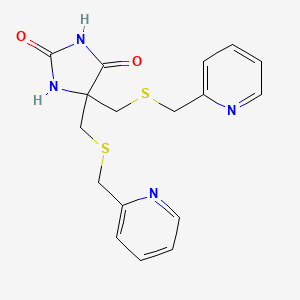
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound that features a unique structure combining pyridine and imidazolidinedione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of 2-pyridylmethylthiol with a suitable imidazolidinedione precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include base catalysts and solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridylmethylthio groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridylmethylthio moieties.
Aplicaciones Científicas De Investigación
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are known for their biological activities.
Triazole derivatives: Similar in structure and often used in coordination chemistry and medicinal chemistry.
Thiazole derivatives: Known for their applications in pharmaceuticals and materials science.
Uniqueness
5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its combination of pyridine and imidazolidinedione moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
142979-89-3 |
|---|---|
Fórmula molecular |
C17H18N4O2S2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
5,5-bis(pyridin-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O2S2/c22-15-17(21-16(23)20-15,11-24-9-13-5-1-3-7-18-13)12-25-10-14-6-2-4-8-19-14/h1-8H,9-12H2,(H2,20,21,22,23) |
Clave InChI |
YXEBDBSZYQSKCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


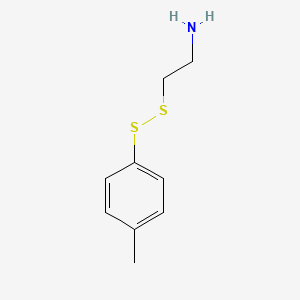
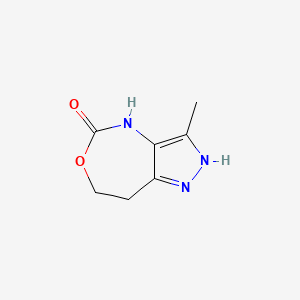


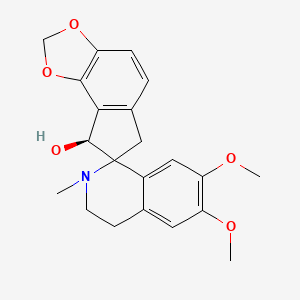
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
